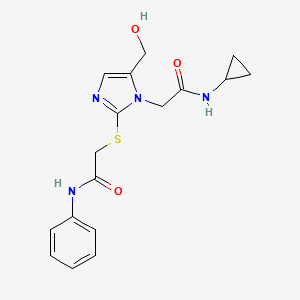

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c22-10-14-8-18-17(21(14)9-15(23)19-13-6-7-13)25-11-16(24)20-12-4-2-1-3-5-12/h1-5,8,13,22H,6-7,9-11H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWPIAAYWXJDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3S |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 923679-69-0 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit antitumor and antimicrobial activities, potentially through the inhibition of certain enzymes or receptors involved in cell proliferation and survival.

Antitumor Activity

Research indicates that compounds similar to N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide may possess significant antitumor properties. For instance, studies on related imidazole derivatives have shown effectiveness against various cancer cell lines, suggesting a possible mechanism involving the disruption of cancer cell metabolism or apoptosis induction.

Antimicrobial Activity

N-cyclopropyl derivatives have been evaluated for their antimicrobial properties. In vitro assays reveal that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

These findings suggest that N-cyclopropyl derivatives could serve as potential candidates for developing new antibiotics.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Antitumor Effects : A study investigated a series of imidazole derivatives, including those structurally similar to N-cyclopropyl compounds. Results demonstrated significant cytotoxicity against L1210 leukemia cells, with some derivatives showing enhanced selectivity for tumor cells over normal cells.

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of various cyclopropyl-containing compounds. The results indicated promising activity against a range of pathogens, highlighting their potential role in treating infections resistant to conventional antibiotics.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multistep reactions, including:

-

Imidazole Functionalization : Introduction of the hydroxymethyl group via reductive alkylation or condensation reactions.

-

Thioether Formation : Nucleophilic substitution (SN2) between a thiol-containing intermediate and a bromo/chloroacetyl precursor .

-

Acetamide Coupling : Reaction of cyclopropylamine with bromoacetyl bromide under basic conditions (e.g., triethylamine in acetonitrile) .

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions.

Example Reaction :

Reactivity of Functional Groups

Oxidation of Hydroxymethyl Group

-

Conditions : 0.1 M KMnO₄ in 2 M H₂SO₄, 60°C, 4 hr.

-

Yield : ~75% conversion to carboxylic acid.

-

Significance : Enhances solubility and enables further derivatization (e.g., salt formation).

Nucleophilic Substitution at Thioether

-

Conditions : Sodium hydride (NaH) in THF, room temperature, 16 hr.

-

Outcome : Replacement of the thioether sulfur with nucleophiles (e.g., amines, alkoxides) .

Acetamide Hydrolysis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs, synthesized and characterized in recent studies, highlight key similarities and differences (Table 1):

Table 1: Structural Comparison with Analogous Compounds

Key Observations

Core Structure Variability: The target compound’s imidazole core differs from the benzoimidazole in and the 4,5-dihydroimidazol-5-one in .

Position 5 Substituents :

- The hydroxymethyl group in the target compound contrasts with the oxo group in and . This substituent may enhance hydrophilicity and hydrogen-bonding capacity compared to the more lipophilic 5-methyl or arylidene groups .

Thioether Linkage: The thioether-connected 2-oxo-2-(phenylamino)ethyl group in the target compound is structurally analogous to the 2-oxo-2-(3-chlorophenylamino)ethyl group in . However, the phenylamino moiety in the target compound lacks halogenation, which could reduce steric hindrance and alter receptor interactions .

Acetamide Substituents: The N-cyclopropyl acetamide in the target compound may improve metabolic stability compared to the N-(phenylmethyl) group in or linear alkyl chains in other analogs. Cyclopropyl groups are known to resist oxidative metabolism in drug design .

Pharmacological Implications

For example:

- The 5-oxo-imidazole derivatives in demonstrated growth inhibitory effects against microbes, suggesting that the hydroxymethyl group in the target compound could modulate similar pathways with altered potency or selectivity.

- The thioether linkage, common in and , is often associated with enhanced chemical stability and sulfur-mediated interactions in enzyme binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.